
2,2-二甲氧基丙烷-1,3-二醇
描述
“2,2-Dimethoxypropane-1,3-diol” is an organic compound with the molecular formula C5H12O4 . It has a molecular weight of 136.15 g/mol . The compound is also known by several synonyms, including “2,2-dimethoxypropane-1,3-diol”, “153214-82-5”, “2,2-dimethoxy-propane-1,3-diol”, “MFCD09878500”, and "2,2-dimethoxy-1,3-propanediol" .
Synthesis Analysis
The synthesis of “2,2-Dimethoxypropane-1,3-diol” involves the use of various reagents such as propan-2-one, 2,2-dimethoxypropane, and 2-methoxypropene . These reagents are commonly used for the preparation of isopropylidene ketals . The reaction scope, selectivity, and catalyst loading are critical issues that have been thoroughly optimized .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethoxypropane-1,3-diol” is represented by the InChI code InChI=1S/C5H12O4/c1-8-5 (3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 . The compound has a topological polar surface area of 58.9 Ų and a complexity of 63.4 . It has a total of 9 heavy atoms .
Chemical Reactions Analysis
“2,2-Dimethoxypropane-1,3-diol” is known to undergo various chemical reactions. For instance, it reacts with water to produce methanol and acetone . This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography .
Physical And Chemical Properties Analysis
“2,2-Dimethoxypropane-1,3-diol” has a molecular weight of 136.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 136.07355886 g/mol .
科学研究应用
Synthesis of Aliphatic Polycarbonate
The compound is used in the synthesis of aliphatic polycarbonate based on dihydroxyacetone . The six-membered cyclic carbonate monomer, 2,2-dimethoxy-1,3-propanediol carbonate, is prepared by a two-step reaction including protection and ring-closing, starting from dihydroxyacetone .
Ring-Opening Polymerization
The ring-opening polymerization of 2,2-dimethoxy-1,3-propanediol carbonate is carried out in bulk at 110–140°C initiated by stannous octanoate to give polycarbonate . The effects of different reaction conditions including different catalyst, reaction temperature, molar ratio of monomer to initiator and polymerization time on the polymerization were investigated .
Hydrolytic Degradation
The protecting ketal group is partly removed by hydrolysis using 50% trifluroacetic acid as a catalyst to give a functional polycarbonate containing 70% ketone carbonyl group, which improved the hydrophilicity of initial polycarbonate .
Water Scavenger
2,2-Dimethoxypropane-1,3-diol is used as a water scavenger in water-sensitive reactions . Upon acid-catalyzed reaction, it reacts quantitatively with water to form acetone and methanol .
Quantification of Water
This property can be used to accurately determine the amount of water in a sample, alternatively to the Karl Fischer method .
Preparation of Acetonides
2,2-Dimethoxypropane-1,3-diol is specifically used to prepare acetonides .
Protection of Carbonyl Groups
It is used for protection of carbonyl groups as 4,4-dimethyl-1,3-dioxanes, often preferred to the more usual 1,3-dioxolanes due to easier separation and greater stability .
Dehydration of Biological Samples
Acidified 2,2-Dimethoxypropane-1,3-diol has been employed for the dehydration of biological samples .
作用机制
Target of Action
The primary target of 2,2-Dimethoxypropane-1,3-diol is water in water-sensitive reactions . It acts as a water scavenger, reacting with water to form acetone and methanol .
Mode of Action
2,2-Dimethoxypropane-1,3-diol interacts with its target (water) through an acid-catalyzed reaction . This reaction is quantitative, meaning it proceeds until one of the reactants (in this case, water or 2,2-Dimethoxypropane-1,3-diol) is completely consumed .
Biochemical Pathways
The primary biochemical pathway affected by 2,2-Dimethoxypropane-1,3-diol is the formation of acetone and methanol from water . This reaction can be used to accurately determine the amount of water in a sample, providing an alternative to the Karl Fischer method . Additionally, 2,2-Dimethoxypropane-1,3-diol is used to prepare acetonides .
Result of Action
The result of the action of 2,2-Dimethoxypropane-1,3-diol is the formation of acetone and methanol . This reaction is used in various applications, including the preparation of acetonides and the dehydration of animal tissue in histology .
Action Environment
The action of 2,2-Dimethoxypropane-1,3-diol is influenced by the presence of water, as it is used as a water scavenger in water-sensitive reactions . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by environmental factors that affect the availability of water.
安全和危害
属性
IUPAC Name |
2,2-dimethoxypropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456058 | |
| Record name | 2,2-dimethoxypropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxypropane-1,3-diol | |
CAS RN |
153214-82-5 | |
| Record name | 2,2-dimethoxypropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2-Dimethoxypropane-1,3-diol in the synthesis of Dihydroxyacetone phosphate (DHAP)?
A1: 2,2-Dimethoxypropane-1,3-diol serves as a key intermediate in a novel synthesis pathway for Dihydroxyacetone phosphate (DHAP) []. This pathway starts with the conversion of dihydroxyacetone dimer (DHA) into 2,2-Dimethoxypropane-1,3-diol. This compound then undergoes enzymatic desymmetrization by acetylation using lipase AK. This step is crucial for introducing chirality into the molecule, a necessary feature for DHAP. Subsequent phosphorylation and deprotection steps ultimately yield DHAP in high purity and yield [].
Q2: How is 2,2-Dimethoxypropane-1,3-diol used in macromolecular engineering?
A2: 2,2-Dimethoxypropane-1,3-diol serves as a precursor to its corresponding cyclic carbonate monomer, 2,2-dimethoxypropane-1,3-diol carbonate (TMC(OMe)2) []. This monomer is valuable in ring-opening polymerization (ROP) reactions, particularly for creating block copolymers with tunable properties []. Researchers have successfully incorporated TMC(OMe)2 into copolymers alongside other monomers like trimethylene carbonate (TMC) []. This strategy allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymers, offering a platform for developing materials with tailored properties [].
Q3: Can you elaborate on the “immortal” ring-opening polymerization technique mentioned in relation to 2,2-Dimethoxypropane-1,3-diol?
A3: "Immortal" ring-opening polymerization (iROP) is characterized by the use of specific catalytic systems that enable precise control over the polymerization process []. In the context of 2,2-Dimethoxypropane-1,3-diol-derived monomers like TMC(OMe)2, iROP, facilitated by catalysts such as [(BDIiPr)Zn(N(SiMe3)2)] or BEMP, allows for the creation of well-defined block copolymers []. This controlled polymerization is vital for tailoring the monomer sequence and ultimately dictating the final properties of the resulting copolymer materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


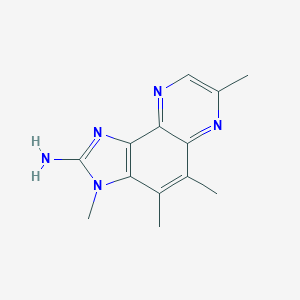

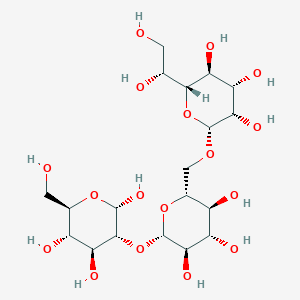
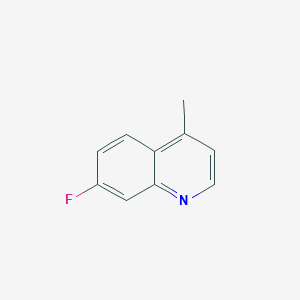
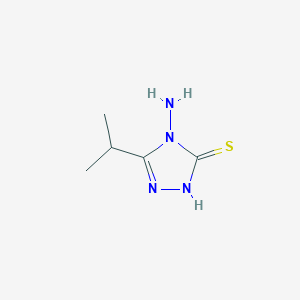
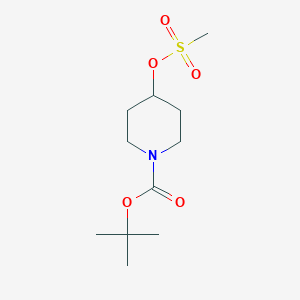
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
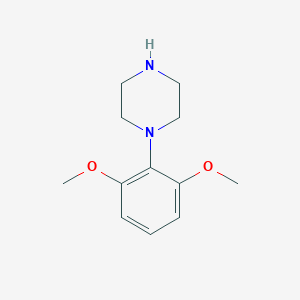
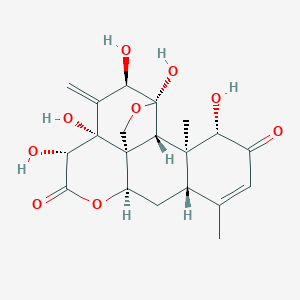

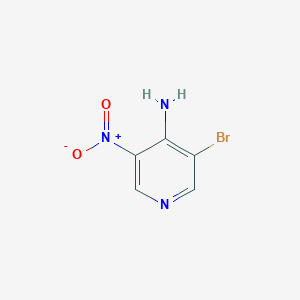


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)